N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide
Description
Synthesis Analysis
The synthesis of complex organic compounds often employs multistep reactions that intricately assemble the molecular structure. For nicotinamide derivatives, synthesis strategies might involve condensation reactions, the use of catalysts for specific bond formation, or the incorporation of functional groups through selective reactions. An example within the realm of nicotinamide synthesis is the preparation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, highlighting a methodology that could be relevant for synthesizing structurally related compounds (Kamal et al., 2014).
Molecular Structure Analysis
X-ray crystallography provides a powerful tool for determining the molecular structure of organic compounds, offering insights into atomic arrangements, bond lengths, and angles. Molecular docking studies, often complemented by X-ray crystallography, can reveal how a compound might interact with biological targets. For example, analysis of related nicotinamide derivatives can uncover the positioning of substituents that affect molecular interactions and stability (Al-Hourani et al., 2016).
properties
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-16(11-4-3-9-19-10-11)21-18-15(17(23)20-12-7-8-12)13-5-1-2-6-14(13)24-18/h3-4,9-10,12H,1-2,5-8H2,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALLFWBQBJLJGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CN=CC=C3)C(=O)NC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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